BenchChemオンラインストアへようこそ!

(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride

Aqueous solubility Salt selection Formulation development

(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride (CAS 35202-55-2) is a bicyclic benzocyclobutane derivative bearing a primary aminomethyl group at the 7-position and 3,4-dimethoxy substitution on the aromatic ring, supplied as the hydrochloride salt with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol. The compound is formally designated as Ivabradine Impurity 18 HCl and Ivabradine Impurity 71, serving as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in abbreviated new drug applications (ANDA).

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 35202-55-2
Cat. No. B151398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride
CAS35202-55-2
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(CC2=C1)CN)OC.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2;/h4-5,8H,3,6,12H2,1-2H3;1H
InChIKeyUWGJJMDXKWGAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine Hydrochloride (CAS 35202-55-2): Procurement-Ready Physicochemical and Regulatory Profile


(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride (CAS 35202-55-2) is a bicyclic benzocyclobutane derivative bearing a primary aminomethyl group at the 7-position and 3,4-dimethoxy substitution on the aromatic ring, supplied as the hydrochloride salt with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol . The compound is formally designated as Ivabradine Impurity 18 HCl and Ivabradine Impurity 71, serving as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in abbreviated new drug applications (ANDA) [1]. Its standard commercial purity is 97%, with batch-specific certificates of analysis including NMR, HPLC, and GC data available from major suppliers .

Why (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine Hydrochloride Cannot Be Substituted by Generic In-Class Analogs


Within the bicyclo[4.2.0]octa-1,3,5-triene chemical space, closely related analogs differ critically in salt form (free base vs. hydrochloride), amine substitution (primary vs. N-methyl), and aromatic ring substitution pattern (3,4-dimethoxy vs. unsubstituted vs. 2,5-dimethoxy-3-bromo). The hydrochloride salt of the target compound (CAS 35202-55-2) exhibits a predicted aqueous solubility of 3.13 mg/mL (ESOL), representing an approximately 4.4-fold increase over the free base form (CAS 73344-75-9, water solubility 0.71 g/L ≈ 0.71 mg/mL by ALOGPS) [1]. The N-methyl analog (CAS 866783-13-3) — the direct ivabradine intermediate — is qualitatively described as only slightly soluble in water [2], while carrying a secondary amine that precludes the divergent N-derivatization pathways accessible to the target primary amine. Furthermore, the unsubstituted bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine hydrochloride (CAS 1473-43-4) lacks the 3,4-dimethoxy groups entirely, resulting in a 35.4% lower molecular weight (169.65 vs. 229.70 g/mol) and fundamentally altered electronic and steric properties . These differences — in solubility, synthetic versatility, and molecular recognition — mean that analog substitution without re-validation would compromise both synthetic route design and analytical reference standard reliability.

Quantitative Comparator Evidence for (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine Hydrochloride: Procurement-Relevant Differentiation Data


Aqueous Solubility: ~4.4-Fold Predicted Advantage of Hydrochloride Salt over Free Base

The hydrochloride salt (CAS 35202-55-2) achieves a predicted aqueous solubility of 3.13 mg/mL (ESOL method, LogS = −1.87), compared to 0.71 g/L (≈0.71 mg/mL, ALOGPS) for the free base (CAS 73344-75-9), representing an approximately 4.4-fold solubility enhancement attributable to salt formation [1]. The free base is further described as soluble only in DMSO (slightly) and methanol (slightly), with a predicted pKa of 9.70 ± 0.29 for the amine group, confirming that protonation to the hydrochloride substantially improves aqueous compatibility [2].

Aqueous solubility Salt selection Formulation development Analytical method development

Synthetic Route Flexibility: Primary Amine Enables Divergent Derivatization Versus N-Methyl Endpoint Intermediate

The target compound bears a primary aminomethyl group (−CH₂NH₂) at the 7-position, which can undergo N-alkylation, N-acylation, reductive amination, or sulfonylation to access diverse derivatives [1]. In contrast, the N-methyl analog (CAS 866783-13-3, (7S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methyl methanamine hydrochloride) is a committed endpoint intermediate in the ivabradine synthetic pathway: its secondary N-methylamine functionality precludes further N-functionalization and its (S)-enantiomeric configuration is fixed for the final drug substance [2][3]. Patent CN101857549A explicitly describes the primary amine (as the (1S)-free base) as an important intermediate requiring subsequent N-methylation to reach the ivabradine precursor, underscoring its role as an upstream, versatile building block rather than a terminal intermediate [1].

Synthetic intermediate Primary amine N-alkylation Ivabradine synthesis Divergent synthesis

Lipophilicity Differentiation: LogP 2.80 vs. 1.30 for Free Base Drives Chromatographic Retention and Extraction Behavior

The neutral form of the target compound (as the free amine) carries a predicted LogP of 2.80 (Molbase), compared to LogP of 1.30 for the free base form (CAS 73344-75-9, measured by the same database source) [1]. This 1.50 log unit difference corresponds to an approximately 32-fold higher theoretical octanol-water partition coefficient for the neutral target amine, indicating substantially greater lipophilicity. The Bidepharm consensus LogP (average of five prediction methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the target is 1.26, reflecting the influence of the hydrochloride salt on the aggregate prediction; however, the individual WLOGP (2.1) and SILICOS-IT (1.99) values align more closely with the Molbase value .

LogP Lipophilicity Chromatographic retention Liquid-liquid extraction Method development

Regulatory Compliance: Established Identity as Ivabradine Impurity 18 HCl / Impurity 71 with Full Certificate of Analysis

The target compound is designated and supplied as Ivabradine Impurity 18 HCl (CymitQuimica, Axios Research) and Ivabradine Impurity 71 (Simson Pharma), with each batch accompanied by a full Certificate of Analysis including identity, purity, and spectral characterization data . Axios Research explicitly states that their Ivabradine Impurity 18 HCl product is 'fully characterized' and 'used as a reference standard for traceability against pharmacopeial standards (USP or EP)' [1]. In contrast, generic sourcing of the free base (CAS 73344-75-9) or the N-methyl analog (CAS 866783-13-3) may lack the regulatory documentation chain required for ANDA submissions or QC batch release testing. The target is supplied at 97% standard purity (Bidepharm) with batch-specific HPLC, NMR, and GC data .

Reference standard Pharmaceutical impurity Regulatory compliance ANDA Pharmacopeial traceability

Molecular Weight and Density Differentiation vs. Unsubstituted Bicyclo[4.2.0]octa-1,3,5-triene Analog

The target compound (MW 229.70 g/mol, density 1.113 g/cm³) carries a 35.4% higher molecular weight than the unsubstituted bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine hydrochloride (CAS 1473-43-4, MW 169.65 g/mol, C₉H₁₂ClN) [1]. This mass difference arises from the two methoxy substituents (−OCH₃, 31.03 Da each) on the aromatic ring, which also increase the topological polar surface area (TPSA) to 44.48 Ų and contribute a predicted LogP elevation of approximately 1.0 log unit relative to the unsubstituted core [1]. The density of the target (1.113 g/cm³) is consistent with the free base (1.113 g/cm³ reported by multiple sources), indicating that salt formation does not significantly alter crystal packing density in this system [2].

Molecular weight Density Structural analog Physicochemical properties Mass balance

Predicted CNS Permeability Profile: Blood-Brain Barrier Permeant with High GI Absorption — Differentiating ADME Profile

In silico ADME predictions for the target compound indicate high gastrointestinal absorption and positive blood-brain barrier (BBB) permeation according to the BOILED-Egg model, with a predicted skin permeation coefficient (Log Kp) of −7.13 cm/s . The compound is predicted not to inhibit any of the five major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a low potential for CYP-mediated drug-drug interactions at the level of these isoforms . While comparable ADME predictions are not widely available for the N-methyl analog, the primary amine functionality introduces an additional hydrogen bond donor (total HBD = 1 for the neutral form of the target, vs. 0 for the N-methyl analog), which can influence passive membrane permeability and CNS penetration profiles .

Blood-brain barrier GI absorption ADME Drug-likeness Computational ADME

Procurement-Relevant Application Scenarios for (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine Hydrochloride


Pharmaceutical Impurity Reference Standard for Ivabradine ANDA Submissions

The compound is designated as Ivabradine Impurity 18 HCl and Impurity 71, supplied with full Certificate of Analysis and traceability against USP/EP pharmacopeial standards [1]. Its hydrochloride salt form provides sufficient aqueous solubility (3.13 mg/mL predicted) for direct preparation of HPLC system suitability solutions without organic co-solvent complexity . The 3,4-dimethoxy substitution and primary amine functionality distinguish it chromatographically from the N-methyl impurity (Impurity 6, CAS 869856-07-5) and the carbonitrile impurity (Impurity 8, CAS 35202-54-1), enabling unambiguous peak assignment in stability-indicating methods [2].

Divergent Synthetic Intermediate for Benzocyclobutane-Based Medicinal Chemistry

The primary aminomethyl group at the 7-position enables N-alkylation, N-acylation, reductive amination, and sulfonylation — accessing diverse chemotypes from a single purchased intermediate [3]. This contrasts with the N-methyl analog (CAS 866783-13-3), which is a committed endpoint intermediate in the ivabradine pathway and cannot be further N-derivatized [4]. The 3,4-dimethoxy substitution pattern on the aromatic ring provides a distinct electronic environment compared to the 2,5-dimethoxy-3-bromo pattern of TCB-2 (CAS 912440-88-1), a known 5-HT₂A receptor ligand [5], making the target compound a complementary scaffold for exploring SAR around methoxy positioning in aminomethyl-benzocyclobutane series.

Analytical Method Development and Validation (AMV) for Ivabradine-Related Substances

The target compound's LogP of 2.80 (neutral form) places it in an intermediate lipophilicity range relative to ivabradine (LogP ~2.7) and more polar degradation products, facilitating its use as a system suitability marker for reversed-phase HPLC method development . The compound is supplied at 97% purity with batch-specific QC data (NMR, HPLC, GC) , meeting the identification threshold requirements for specified impurities per ICH Q3A guidelines. Its distinct molecular weight (229.70 g/mol) and density (1.113 g/cm³) relative to the unsubstituted bicyclo[4.2.0]octa-1,3,5-triene analog (169.65 g/mol) enable straightforward mass spectrometric confirmation in LC-MS impurity profiling workflows [6].

CNS-Penetrant Probe Synthesis for Neuroscience Target Engagement Studies

Predicted ADME properties — high GI absorption, BBB permeant, and no inhibition of five major CYP isoforms — support the target compound's utility as a starting material for synthesizing CNS-accessible probe molecules . The primary amine can be elaborated to N-alkyl or N-acyl derivatives while retaining the benzocyclobutane core, which is known to confer conformational restriction beneficial for target selectivity in aminomethyl-benzocycloalkane series targeting 5-HT₂A and related GPCRs [5]. This is a structurally distinct entry point compared to the brominated TCB-2 scaffold, offering orthogonal SAR exploration without the hallucinogenic liability concerns associated with 5-HT₂A agonists.

Quote Request

Request a Quote for (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.